N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide

fragment-based drug discovery InhA inhibitor Mycobacterium tuberculosis

N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide (CAS 1379204-80-4) is a synthetic, low-molecular-weight (MW 220.27) fragment featuring a 2-aminopyrimidine linked via a piperidine spacer to an acetamide group. The compound was identified as a weak fragment hit (InhA pIC₅₀.

Molecular Formula C11H16N4O
Molecular Weight 220.276
CAS No. 1379204-80-4
Cat. No. B2992240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide
CAS1379204-80-4
Molecular FormulaC11H16N4O
Molecular Weight220.276
Structural Identifiers
SMILESCC(=O)NC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C11H16N4O/c1-9(16)14-10-3-7-15(8-4-10)11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16)
InChIKeyZVXAROMXPLDLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide (CAS 1379204-80-4): Fragment Hit for InhA and a Candidate for Anti-Tubercular Drug Discovery


N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide (CAS 1379204-80-4) is a synthetic, low-molecular-weight (MW 220.27) fragment featuring a 2-aminopyrimidine linked via a piperidine spacer to an acetamide group . The compound was identified as a weak fragment hit (InhA pIC₅₀ < 3 at 500 μM) in a screen of a functional-group-complexity (FGC) fragment library against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), the target of the first-line pro-drug isoniazid [1]. Despite its low biochemical potency in isolation, the fragment maintained its InhA binding pose during elaboration—a critical attribute for structure-guided fragment-based drug design [1]. The compound is also covered by patent claims as a potential Akt (PKB) phosphorylation inhibitor [2]. Commercially available with a minimum purity specification of 95% , it serves as a structurally validated chemical probe for InhA crystallography and as a synthetic building block for medicinal chemistry elaboration.

Why N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide Cannot Be Replaced by Generic Fragment Analogs in InhA-Targeted Research Programs


Fragment hits within the InhA inhibitor class exhibit widely divergent binding modes, as demonstrated by the co-crystal structures of six fragment compounds reported by Prati et al. [1]. The target compound (fragment 24; PDB 5OIN) is distinct in that it retains its original FGC-derived binding pose when crystallized, whereas several other fragment hits from the same library failed to yield crystal structures or showed different binding orientations [1]. This preservation of geometry is essential for downstream fragment elaboration, as loss of binding pose during optimization frequently leads to flat or uninterpretable structure-activity relationships. Generic substitution with an uncharacterized analog—even one sharing the pyrimidine-piperidine-acetamide scaffold—risks discarding this experimentally validated binding-pose fidelity, potentially derailing medicinal chemistry campaigns that depend on structure-guided growth. Procurement decisions must therefore be grounded in the availability of the specific compound validated in target co-crystal structures (PDB 5OIN) and the associated biochemical and crystallographic metadata.

Quantitative Evidence Guide for N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide: Comparative Data Supporting Scientific Selection


InhA Fragment Hit: Binding-Pose Fidelity versus Other Library Members

In the FGC fragment library screen against M. tuberculosis InhA, compound 24 (N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide) showed <3% inhibition at 500 μM (pIC₅₀ < 3), categorizing it as a weak fragment hit [1]. However, it was one of only six fragments (out of 40 tested) that yielded a co-crystal structure with InhA (PDB 5OIN, 2.82 Å resolution) [1]. The compound maintained its binding pose during elaboration, a property not demonstrated by the majority of library members that failed to produce diffraction-quality crystals or showed no observable binding [1]. Among the six structurally characterized fragments, compound 24 is the only one that combines a pyrimidine-piperidine core with an acetamide side chain, representing a distinct chemical series for structure-guided elaboration.

fragment-based drug discovery InhA inhibitor Mycobacterium tuberculosis

Structural Biology Resource: PDB 5OIN as a High-Resolution Co-Crystal of InhA

The 2.82 Å X-ray co-crystal structure of InhA (T2A mutant) with N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide (PDB 5OIN) provides atomic-level detail of the fragment binding mode [1][2]. Electron density maps confirm unambiguous placement of the pyrimidine-piperidine-acetamide scaffold within the InhA active site [2]. This resource directly enables structure-based computational follow-up, such as docking screens and pharmacophore modeling, without requiring users to invest in de novo crystallographic fragment screening campaigns.

PDB 5OIN InhA crystallography structural biology

Potential Akt (PKB) Inhibitor Activity: Patent Scope versus Precedented Inhibitors

Patent US 9,133,168 B2 claims a genus of pyrimidine derivatives as Akt (PKB) phosphorylation inhibitors, encompassing the core scaffold of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide [1]. While the exact compound is not exemplified with quantitative Akt IC₅₀ data in the patent, the structural class is described as ATP-competitive kinase inhibitors [1]. Clinically developed Akt inhibitors such as ipatasertib and capivasertib demonstrate the therapeutic relevance of this target class [2], but these advanced compounds differ substantially in molecular weight (MW > 400) and structural complexity from the target fragment (MW 220.27). The fragment-sized scaffold of the target compound offers potential advantages in ligand efficiency metrics if Akt activity can be confirmed in follow-up assays.

Akt inhibitor PKB inhibitor pyrimidine kinase inhibitor

Recommended Application Scenarios for N-[1-(Pyrimidin-2-yl)piperidin-4-yl]acetamide Based on Verified Evidence


Structure-Guided Fragment Elaboration for InhA Inhibitor Development

Medicinal chemistry teams engaged in fragment-based drug discovery targeting M. tuberculosis InhA can use this compound as a validated starting fragment. The co-crystal structure (PDB 5OIN) provides a blueprint for growing the fragment into the InhA active site while preserving the pyrimidine-piperidine binding pose [1]. Because the fragment maintained its binding mode during elaboration (as demonstrated in the ChemMedChem 2018 study), structure-guided growth is less likely to encounter the common pitfall of binding-pose flipping that plagues fragment-to-lead campaigns [1].

Crystallography-Ready Reference Standard for InhA Co-Crystallization

Structural biology groups requiring a pre-validated, fragment-sized ligand for InhA soaking or co-crystallization can procure this compound as a positive control. The fully solved PDB 5OIN structure provides the reference electron density and binding geometry needed to troubleshoot crystallization conditions for novel InhA ligand complexes [1][2].

Kinase Fragment Library Expansion and Akt Probe Development

Pharmaceutical companies and academic screening centers maintaining kinase-focused fragment libraries may add this compound as a pyrimidine-piperidine-acetamide chemotype with potential Akt (PKB) inhibitory activity, as suggested by its structural coverage under US Patent 9,133,168 B2 [3]. Its low molecular weight (220.27) and high purity (≥95%) make it suitable for high-throughput biochemical and biophysical screening without the solubility and aggregation liabilities often seen with larger, more lipophilic kinase inhibitors.

Anti-Tubercular Drug Discovery Programs Addressing Isoniazid Resistance

Given that InhA is the validated target of the front-line tuberculosis pro-drug isoniazid, and that KatG-mediated prodrug activation is the predominant resistance mechanism, direct InhA inhibitors that bypass KatG are urgently needed [1]. While this compound itself is a weak fragment, its validated InhA co-structure and binding-pose fidelity make it a rational chemical starting point for developing direct InhA inhibitors that circumvent isoniazid resistance [1][4].

Quote Request

Request a Quote for N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.